(2E)-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-penten-1-ol
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Overview
Description
(2E)-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-penten-1-ol is an organic compound with a molecular formula of C13H22O This compound is known for its unique structure, which includes a cyclohexene ring and a pentenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-penten-1-ol typically involves the reaction of 3-methyl-2-buten-1-ol with 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors and high-throughput screening to optimize the reaction conditions. The use of automated systems and real-time monitoring can help in scaling up the production while maintaining the quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-penten-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming an aldehyde or ketone.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halides or amines.
Scientific Research Applications
(2E)-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-penten-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-penten-1-ol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating various cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenal: Similar structure but with an aldehyde group instead of an alcohol group.
(2E)-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic acid: Similar structure but with a carboxylic acid group.
Uniqueness
The uniqueness of (2E)-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-penten-1-ol lies in its specific combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
18665-81-1 |
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Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)pent-2-en-1-ol |
InChI |
InChI=1S/C15H26O/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h9,16H,5-8,10-11H2,1-4H3/b12-9+ |
InChI Key |
KIZNOFQLFLXUNU-FMIVXFBMSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)CC/C(=C/CO)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCC(=CCO)C |
Origin of Product |
United States |
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